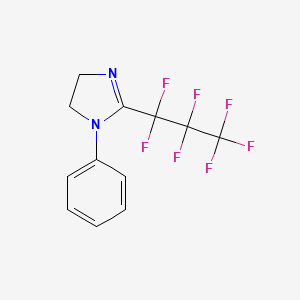![molecular formula C7H8N4O2 B15364928 (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: is a heterocyclic organic compound characterized by the presence of nitrogen and oxygen atoms within its ring structure. This compound belongs to the class of oxadiazoles, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring[_{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- [1,2,5 ...](https://patents.google.com/patent/US20210363157A1/en). The reaction conditions often require heating under reflux and the use of specific catalysts to ensure the formation of the desired product[{{{CITATION{{{_1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 ....
Industrial Production Methods
In an industrial setting, continuous flow reactions are often employed to produce this compound[_{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- [1,2,5 ...](https://patents.google.com/patent/US20210363157A1/en). These methods allow for better control over reaction parameters, leading to higher yields and purity[{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 .... The continuous flow process involves combining reactants in a controlled manner, often under overpressure, to facilitate the formation of the oxadiazole ring[{{{CITATION{{{_1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 ....
Chemical Reactions Analysis
Types of Reactions
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivative.
Reduction: : Reducing the oxo group to a hydroxyl group.
Substitution: : Replacing one of the hydrogen atoms with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: is compared with other similar compounds, such as:
7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-carboxylate
4-Amino-1,2,5-oxadiazole-3-carbonitrile
Spiro[[1,2,5]oxadiazolo[3,4-b]pyrazine-5,2'-pyrroles]
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of This compound .
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol |
InChI |
InChI=1S/C7H8N4O2/c1-3-4(2-12)5(8)6-7(9-3)11-13-10-6/h12H,2,8H2,1H3 |
InChI Key |
TXBOXHUJBZYRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NON=C2C(=C1CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-(methylamino)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15364854.png)
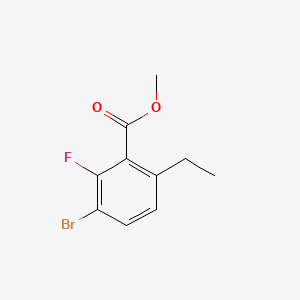
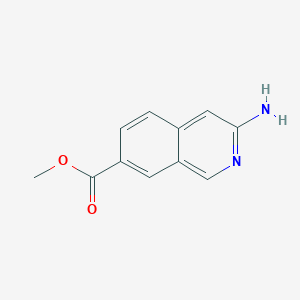
![1,1-Dimethylethyl (2R)-2-{[(chloroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B15364864.png)
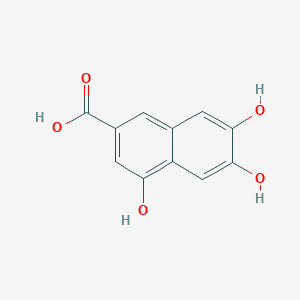
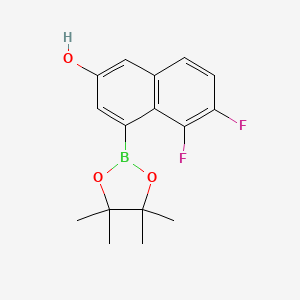
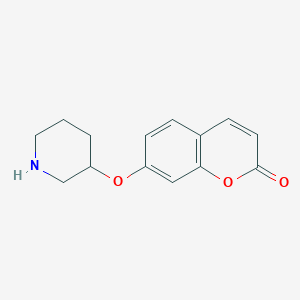
![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
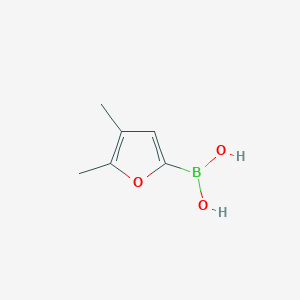

![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
